molecular formula C11H11NO6 B1303826 Dimethyl 2-(4-nitrophenyl)malonate CAS No. 4033-88-9

Dimethyl 2-(4-nitrophenyl)malonate

Cat. No.: B1303826
CAS No.: 4033-88-9
M. Wt: 253.21 g/mol
InChI Key: PYUABAXAUVLRNX-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-nitrophenyl)malonate is an organic compound with the molecular formula C11H11NO6. It is a derivative of malonic acid and contains a nitrophenyl group attached to the malonate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-nitrophenyl)malonate can be synthesized through several methods. One common method involves the reaction of dimethyl malonate with 1-bromo-4-nitrobenzene in the presence of potassium phosphate and palladium(II) acetate as a catalyst. The reaction is carried out under an argon atmosphere in dry dioxane at 90°C for 8 hours .

Another method involves the reaction of this compound with potassium carbonate in N,N-dimethylformamide at 0°C to room temperature for 18 hours. Methyl iodide is added to the reaction mixture, and the product is isolated by extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-nitrophenyl)malonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The malonate moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of this compound.

    Substitution: Various substituted malonates depending on the electrophile used.

Scientific Research Applications

Dimethyl 2-(4-nitrophenyl)malonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethyl 2-(4-nitrophenyl)malonate involves its interaction with molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. The malonate moiety can participate in nucleophilic substitution reactions, forming covalent bonds with electrophiles. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Dimethyl 2-(4-nitrophenyl)malonate can be compared with other similar compounds, such as:

This compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

dimethyl 2-(4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-3-5-8(6-4-7)12(15)16/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUABAXAUVLRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377393
Record name dimethyl 2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4033-88-9
Record name dimethyl 2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of dimethyl malonate (9.77 mL, 85.07 mmol, 1.2 eq) in DMF (100 mL) and K2CO3 (29.36 g, 212.76 mmol, 3.0 eq) was added 1-fluoro-4-nitrobenzene (7.51 mL, 70.91 mmol, 1.0 eq) at RT and the mixture was stirred for 16 h at 70° C. The reaction mixture was cooled to RT and diluted with water (200 mL) and extracted with ethyl acetate (2×100 mL). The ethyl acetate layers were collected, washed with cold water (2×50 mL), brine (50 mL), dried over sodium sulfate and evaporated under vacuum. The crude product was washed with n-pentane (50 mL) to get dimethyl 2-(4-nitrophenyl)malonate 14 g, 78%) as pale yellow solid (TLC system: EtOAc/PE (3:7), Rf: 0.50).
Quantity
9.77 mL
Type
reactant
Reaction Step One
Name
Quantity
29.36 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.51 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.0 g of dimethyl malonate, 3.36 g of 1-bromo-4-nitrobenzene, 9.64 g of potassium phosphate, 85 mg of palladium(II) acetate and 394 mg of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene were dissolved under an argon atmosphere in 25 ml of dry dioxane and stirred at 90° C. for 8 h. For workup, the reaction mixture was filtered through a cartridge and the filtrate was concentrated under reduced pressure. The residue was purified by chromatography (silica gel; n-heptane/15-35% ethyl acetate). Dimethyl 2-(4-nitrophenyl)malonate (229.1) was obtained. Molecular weight 253.05 (C11H11NO6); retention time Rt=1.88 min. [B]; MS (ESI): 254.03 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
394 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
85 mg
Type
catalyst
Reaction Step One

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